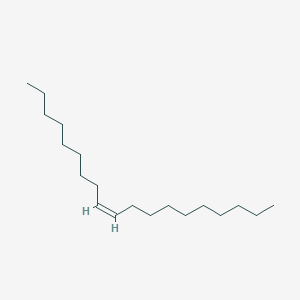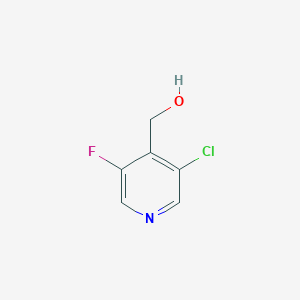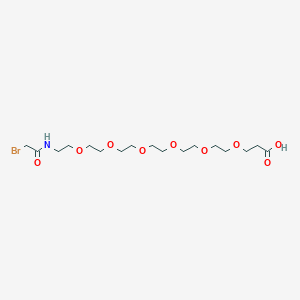![molecular formula C20H23NO5 B12102969 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)
3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid typically involves multiple steps, including the formation of the dodecapentaenylidene chain and the subsequent attachment to the pyrrolidin-2-yl propanoic acid moiety. Key steps may include:
Formation of the Dodecapentaenylidene Chain: This can be achieved through a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form the conjugated polyene chain.
Attachment to Pyrrolidin-2-yl Propanoic Acid: The polyene chain is then coupled with a pyrrolidin-2-yl propanoic acid derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Wittig reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.
Reduction: The conjugated double bonds can be reduced to single bonds, which may affect the compound’s stability and reactivity.
Substitution: Functional groups in the compound can be substituted with other groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in the preparation of materials with specific electronic properties.
Biology
The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Research may focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with unique optical or electronic properties. Its synthesis and modification could lead to the creation of high-performance materials for various applications.
Mecanismo De Acción
The mechanism by which 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The conjugated double bonds and functional groups may facilitate binding to these targets, influencing their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Retinoic Acid: Shares a similar polyene chain structure and is known for its role in regulating gene expression.
Polyunsaturated Fatty Acids: Such as arachidonic acid, which also contains multiple conjugated double bonds and plays a role in cellular signaling.
Curcumin: A compound with a similar conjugated system, known for its anti-inflammatory and antioxidant properties.
Uniqueness
What sets 3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid apart is its combination of a long conjugated polyene chain with a pyrrolidin-2-yl propanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H23NO5 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-3-4-5-6-7-8-9-10-11-12-16(22)18-19(25)15(13-14-17(23)24)21(2)20(18)26/h3-12,15,22H,13-14H2,1-2H3,(H,23,24)/b4-3+,6-5+,8-7+,10-9+,12-11+,18-16+ |
Clave InChI |
VRWPPQTYMAFCLL-ONJFWCNJSA-N |
SMILES isomérico |
C/C=C/C=C/C=C/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CCC(=O)O)/O |
SMILES canónico |
CC=CC=CC=CC=CC=CC(=C1C(=O)C(N(C1=O)C)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)

![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)

![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)






![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
